

potential biological activities of 5-Aminomethyl-1-ethyl-3-methylpyrazole

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Compound of Interest

Compound Name: 5-Aminomethyl-1-ethyl-3-methylpyrazole

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An In-Depth Technical Guide on the Potential Biological Activities of 5-Aminomethyl-1-ethyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of **5-Aminomethyl-1-ethyl-3-methylpyrazole**. As of the latest literature review, no specific biological or pharmacological studies have been published for this exact compound. The information presented herein is extrapolated from extensive research on structurally related pyrazole and 5-aminopyrazole derivatives and is intended to guide future research and development efforts.

Introduction

5-Aminomethyl-1-ethyl-3-methylpyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a key structural feature in numerous FDA-approved drugs, demonstrating its versatility and importance in therapeutic applications. [1][2][3][4] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, highlighting the broad therapeutic potential of this chemical class.[1][4]

The structure of **5-Aminomethyl-1-ethyl-3-methylpyrazole**, featuring an aminomethyl group, suggests a potential for diverse biological interactions. While direct experimental data is absent, the extensive body of research on analogous compounds allows for informed hypotheses regarding its potential pharmacological profile, primarily in the areas of anti-inflammatory, anticancer, and antimicrobial activities.^{[5][6][7]} This guide synthesizes the available knowledge on related pyrazole derivatives to build a framework for the potential bioactivities of **5-Aminomethyl-1-ethyl-3-methylpyrazole**.

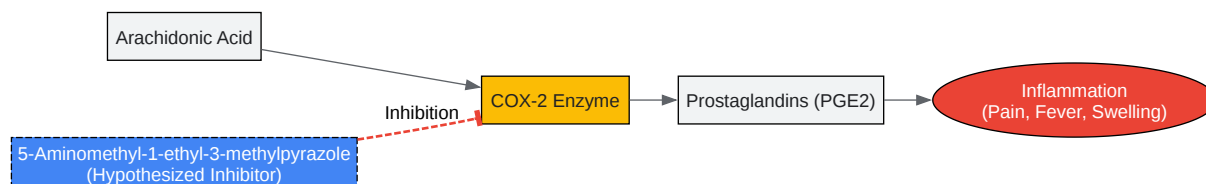
Potential Biological Activities and Mechanisms of Action

Based on its structural similarity to other bioactive pyrazoles, **5-Aminomethyl-1-ethyl-3-methylpyrazole** is hypothesized to exhibit several key biological activities.

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs.^{[8][9]} The most notable example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).^{[5][10]}

- **Potential Mechanism: COX Inhibition:** The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait that reduces gastrointestinal side effects associated with traditional NSAIDs.^{[5][8]} The structural features of **5-Aminomethyl-1-ethyl-3-methylpyrazole** could potentially allow it to bind to the active site of COX-2.
- **Other Mechanisms:** Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and various interleukins (ILs), and the inhibition of the NF- κ B signaling pathway and lipoxygenase (LOX).^[5]



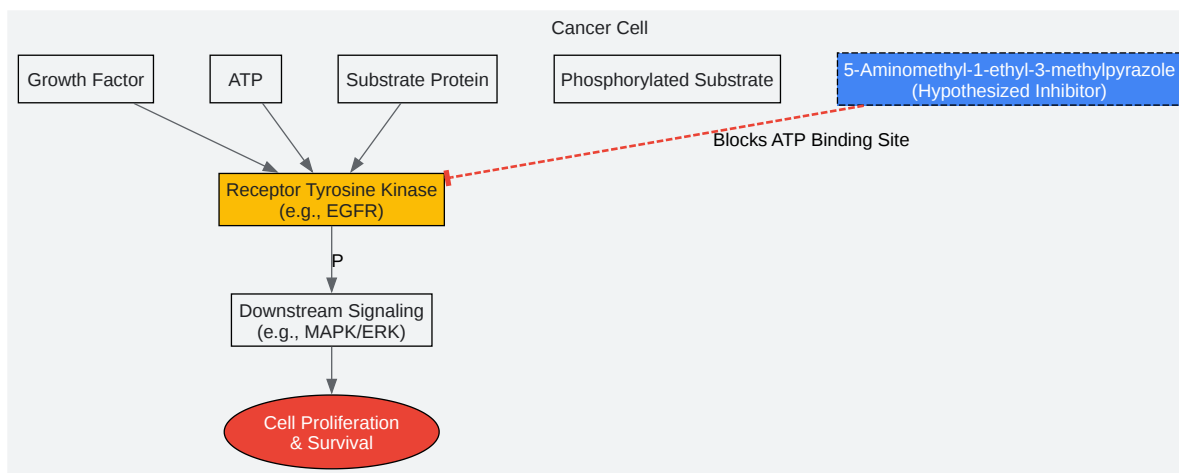
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Hypothesized COX-2 Inhibition Pathway.

Anticancer Activity

The pyrazole nucleus is a privileged scaffold in the design of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[6][11][12][13]

- **Potential Mechanism: Kinase Inhibition:** A primary strategy in modern oncology is the inhibition of protein kinases that are overactive in cancer cells. Pyrazole derivatives have been successfully designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][14][15] These enzymes are crucial for cell cycle progression and signaling pathways that drive tumor growth.
- **Other Mechanisms:** Other reported anticancer mechanisms for pyrazole-containing compounds include the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells, and direct interaction with DNA, leading to apoptosis.[16]



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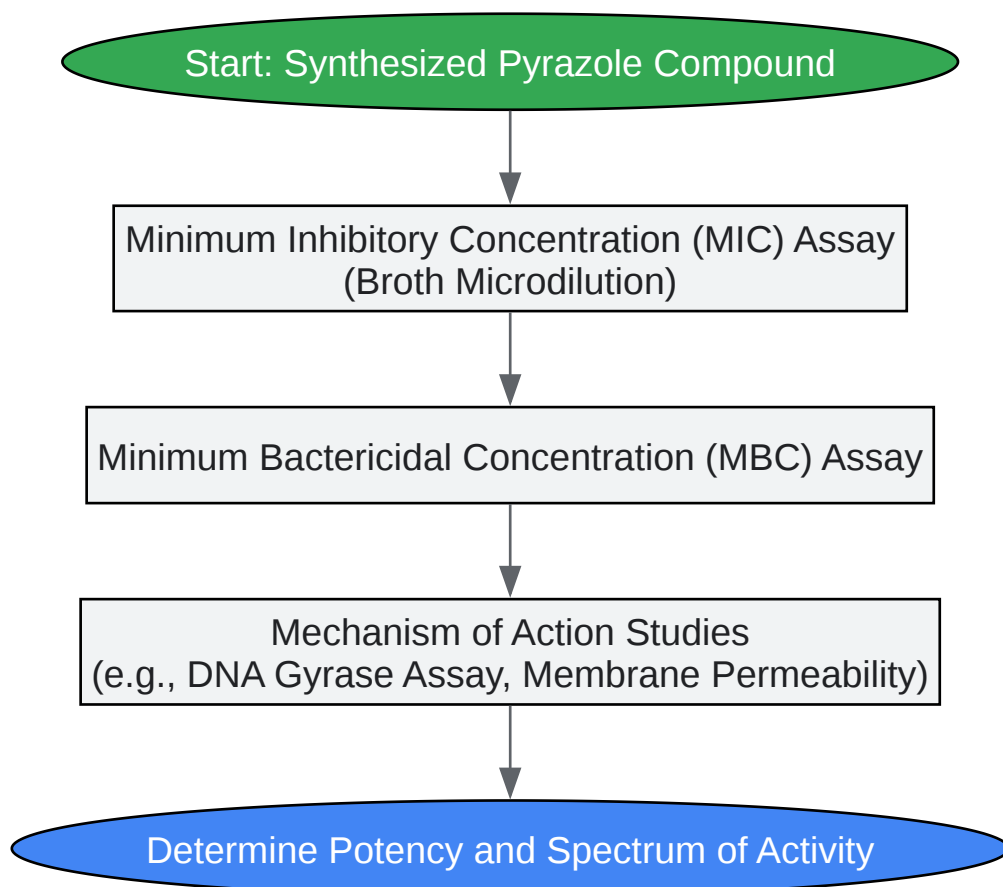
Generic Kinase Inhibition Mechanism.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against various strains of bacteria and fungi.[7][10][17][18]

- **Potential Mechanism: Enzyme Inhibition:** The antibacterial action of some pyrazoles is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[19] This enzyme is vital for DNA replication in bacteria, and its inhibition leads to bacterial cell death. The unique structure of pyrazole derivatives allows them to be tailored to fit the active sites of such microbial-specific targets.

- Other Mechanisms: Other potential mechanisms include the disruption of the microbial cell membrane or the inhibition of other metabolic pathways essential for pathogen survival.



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General Workflow for Antimicrobial Evaluation.

Data Presentation: Biological Activities of Representative Pyrazole Analogs

The following tables summarize quantitative data for structurally related pyrazole derivatives to illustrate the potential potency of this chemical class.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/Class	Target	Activity Metric	Value	Reference
Celecoxib	COX-2	Ki	0.04 μM	[5]
Thiazolidinone-Pyrazole Hybrids	COX-2	% Inhibition	High	[16]
Pyrazole Benzonitriles	Carrageenan-induced edema	% Inhibition	>50%	[9]

| 1,3-Diaryl Pyrazoles | Carrageenan-induced edema | % Inhibition | 93.59% |[17] |

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Class	Cell Line	Activity Metric	Value	Reference
Indole-Pyrazole Hybrid	CDK2	IC50	0.074 μM	[6]
Pyrazole-Naphthalene Hybrid	MCF-7 (Breast)	IC50	2.78 μM	[16]
Pyrazolo[3,4-b]pyridine Analog	HepG2 (Liver)	IC50	3.11 μM	[6]
Pyrazole-Thiourea Hybrid	EGFR	IC50	0.07 μM	[14]

| Pyrazole-Thiourea Hybrid | MCF-7 (Breast) | IC50 | 0.08 μM |[14] |

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Class	Organism	Activity Metric	Value	Reference
Pyrazole-Hydrazone Hybrid	E. coli	MIC	0.25 µg/mL	[10][18]
Pyrazole-Hydrazone Hybrid	S. epidermidis	MIC	0.25 µg/mL	[10][18]
Pyrazole-Hydrazone Hybrid	A. niger	MIC	1 µg/mL	[10][18]
1,3-Diphenyl Pyrazoles	S. aureus (MRSA)	MIC	1-32 µg/mL	[19]

| 1,3-Diphenyl Pyrazoles | E. coli | MIC | 1 µg/mL |[19] |

Experimental Protocols

To experimentally validate the hypothesized biological activities of **5-Aminomethyl-1-ethyl-3-methylpyrazole**, the following standard protocols are recommended.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.

- **Enzyme Preparation:** Recombinant human COX-1 and COX-2 enzymes are used.
- **Incubation:** The test compound (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
- **Reaction Initiation:** The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

- **Reaction Termination:** After a set incubation period (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., hydrochloric acid).
- **Quantification:** The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. The IC50 value (the concentration of compound required to inhibit 50% of enzyme activity) is determined by plotting a dose-response curve.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in appropriate media and seeded into 96-well plates.
- **Compound Treatment:** After allowing the cells to adhere (typically 24 hours), they are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
- **Absorbance Reading:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Microorganism Preparation:** Bacterial or fungal strains are grown in appropriate broth, and the inoculum is standardized to a specific concentration (e.g., 5×10^5 CFU/mL).
- **Compound Dilution:** The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- **Inoculation:** Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
- **Further Analysis:** To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar.

Conclusion and Future Directions

While specific biological data for **5-Aminomethyl-1-ethyl-3-methylpyrazole** is not yet available, its core pyrazole structure, shared with numerous pharmacologically active compounds, strongly suggests its potential as a bioactive molecule. The evidence from analogous compounds points towards promising avenues of investigation in anti-inflammatory, anticancer, and antimicrobial research.

This technical guide provides a foundational hypothesis for the biological potential of **5-Aminomethyl-1-ethyl-3-methylpyrazole**. The immediate and necessary next step is the experimental validation of these postulations. The synthesis of the compound followed by systematic screening using the protocols outlined in this document will be crucial to defining its true pharmacological profile. Further structure-activity relationship (SAR) studies, exploring

modifications to the substituents on the pyrazole ring, could lead to the optimization of potency and selectivity for specific biological targets, potentially yielding novel therapeutic candidates.

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